molecular formula C11H9ClO3 B13867435 3-chloro-8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid

3-chloro-8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid

Cat. No.: B13867435
M. Wt: 224.64 g/mol
InChI Key: JHKORBHTOZZWDJ-UHFFFAOYSA-N
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Description

3-chloro-8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of a naphthalene derivative followed by oxidation and carboxylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and green chemistry principles can also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-chloro-8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the carbonyl group.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-chloro-8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-benzo7annulene : Another compound with a similar ring structure but different functional groups.
  • Oxolinic acid : A quinoline derivative with antibacterial properties.

Uniqueness

3-chloro-8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

3-chloro-8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C11H9ClO3/c12-7-4-6-2-1-3-9(13)10(6)8(5-7)11(14)15/h4-5H,1-3H2,(H,14,15)

InChI Key

JHKORBHTOZZWDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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